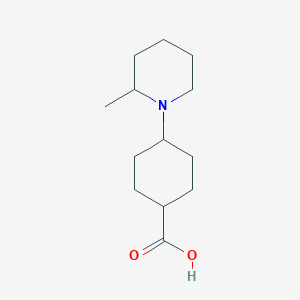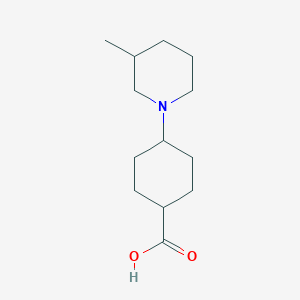
2-(2,2,2-Trifluoroethyl)pent-4-enoic acid
Descripción general
Descripción
2-(2,2,2-Trifluoroethyl)pent-4-enoic acid, also known as trifluoroacetic acid (TFA), is an organic compound with the formula CF3CO2H. It is a colorless, volatile, and odorless liquid that is soluble in many organic solvents. TFA is a carboxylic acid, and is classified as a strong acid due to its ability to completely dissociate in aqueous solutions. It is widely used in organic synthesis, as a reagent, and as a catalyst.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
In pharmaceutical research, this compound is involved in the synthesis of gamma-lactones through iodolactonization reactions . These lactones are key intermediates in the production of various pharmacologically active molecules, such as 5-hydroxy-3,3-difluoropiperidine , which has potential applications in medicinal chemistry for the development of new drugs.
Material Science
The compound’s derivatives, particularly those involving amino groups, like 2-{2-[(2,2,2-trifluoroethyl)amino]acetamido}pent-4-enoic acid , are used in material science for the development of novel materials with unique properties, such as enhanced stability and reactivity .
Chemical Synthesis
2-(2,2,2-Trifluoroethyl)pent-4-enoic acid: plays a role in chemical synthesis as a building block for the creation of complex molecules. Its fluorinated structure makes it a valuable precursor in the synthesis of various organic compounds, offering a blend of reactivity and stability that is beneficial in synthetic chemistry .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference standard for testing and calibration purposes. Its well-defined structure and properties make it suitable for use in high-quality pharmaceutical testing to ensure accurate results .
Propiedades
IUPAC Name |
2-(2,2,2-trifluoroethyl)pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-2-3-5(6(11)12)4-7(8,9)10/h2,5H,1,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVXWBSWSKTOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)pent-4-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{Spiro[4.5]decan-8-yl}ethan-1-amine](/img/structure/B1472456.png)






![3-(Piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472469.png)
![7-Fluoro-5-azaspiro[2.4]heptane](/img/structure/B1472470.png)